Pinacol Boronate vs. Boronic Acid: Superior Coupling Efficiency in Ni-Catalyzed Suzuki–Miyaura Reactions
In a direct head-to-head comparison of arylboron-based nucleophiles under identical Ni-catalyzed Suzuki–Miyaura conditions, the pinacol boronate ester of 4-methoxyphenyl demonstrated significantly higher reactivity than the corresponding boronic acid. The pinacol boronate achieved a coupling yield of 91%, whereas the boronic acid gave only 75% [1]. This trend is class-wide for aryl pinacol boronates vs. their parent boronic acids [1].
| Evidence Dimension | Cross-coupling yield (isolated) with aryl mesylates |
|---|---|
| Target Compound Data | 91% (for 4-methoxyphenyl pinacol boronate, representative of aryl-Bpin class) |
| Comparator Or Baseline | 75% (for 4-methoxyphenylboronic acid) |
| Quantified Difference | +16 percentage points |
| Conditions | Ni(cod)₂ / PCy₃ / K₃PO₄ in toluene at 80 °C, 24 h |
Why This Matters
Higher coupling yields directly reduce waste, improve step economy, and increase the robustness of route scouting and scale-up.
- [1] Zhang, N.; Hoffman, D. J.; Gutsche, N.; Gupta, J.; Percec, V. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. J. Org. Chem. 2012, 77, 5956–5964. View Source
